molecular formula C22H21BrN2O5S B298587 (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Numéro de catalogue B298587
Poids moléculaire: 505.4 g/mol
Clé InChI: YZCZBHSNCHWDAB-RFWMEDTCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, also known as BPTM, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. BPTM is a thiazolidinone derivative that has been synthesized through a multi-step process involving several chemical reactions.

Applications De Recherche Scientifique

(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has shown potential applications in various fields of research, including cancer research, neurodegenerative disease research, and antimicrobial research. In cancer research, (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to protect neurons against oxidative stress and prevent neuroinflammation. In antimicrobial research, (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have antibacterial and antifungal activity against various pathogens.

Mécanisme D'action

The mechanism of action of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, apoptosis, oxidative stress, and inflammation. (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to inhibit the activity of various kinases, including Akt, ERK, and JNK, which are involved in cell proliferation and survival. (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, protection against oxidative stress, and inhibition of inflammation. (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has also been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer’s disease and Parkinson’s disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative diseases. (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is its low solubility in water, which may limit its use in certain applications.

Orientations Futures

Future research on (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid should focus on its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid and to identify its molecular targets. In addition, future research should focus on improving the solubility of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid to increase its potential for use in various applications.

Méthodes De Synthèse

The synthesis of (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves a multi-step process that includes the reaction of 2-bromo-6-methoxy-4-nitrophenol with propylamine, followed by the reduction of the nitro group to an amino group using sodium dithionite. The resulting compound is then reacted with thiosemicarbazide to form the thiazolidinone ring, which is then further reacted with 4-oxo-2-phenylimino-3-propyl-5-thiazolidinone to form the final product, (2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid.

Propriétés

Nom du produit

(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Formule moléculaire

C22H21BrN2O5S

Poids moléculaire

505.4 g/mol

Nom IUPAC

2-[2-bromo-6-methoxy-4-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C22H21BrN2O5S/c1-3-9-25-21(28)18(31-22(25)24-15-7-5-4-6-8-15)12-14-10-16(23)20(17(11-14)29-2)30-13-19(26)27/h4-8,10-12H,3,9,13H2,1-2H3,(H,26,27)/b18-12+,24-22?

Clé InChI

YZCZBHSNCHWDAB-RFWMEDTCSA-N

SMILES isomérique

CCCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC(=O)O)OC)/SC1=NC3=CC=CC=C3

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)OC)SC1=NC3=CC=CC=C3

SMILES canonique

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)OC)SC1=NC3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.